Cas no 1447961-75-2 (3-Bromo-6-methylquinolin-2-amine)

3-Bromo-6-methylquinolin-2-amine 化学的及び物理的性質
名前と識別子
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- SCHEMBL22509757
- SB70107
- DTXSID101297239
- 2-Quinolinamine, 3-bromo-6-methyl-
- 3-Bromo-6-methylquinolin-2-amine
- 1447961-75-2
- 3-Bromo-6-methyl-quinolin-2-ylamine
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- インチ: 1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13)
- InChIKey: LUSHHNDWXPQZAC-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=C2C=CC(C)=CC2=C1
計算された属性
- 精确分子量: 235.99491g/mol
- 同位素质量: 235.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 2.9
じっけんとくせい
- 密度みつど: 1.564±0.06 g/cm3(Predicted)
- Boiling Point: 338.6±37.0 °C(Predicted)
- 酸度系数(pKa): 4.36±0.50(Predicted)
3-Bromo-6-methylquinolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256231-1g |
3-Bromo-6-methylquinolin-2-amine |
1447961-75-2 | 97% | 1g |
$683 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-100mg |
3-bromo-6-methylquinolin-2-amine |
1447961-75-2 | 95% | 100mg |
¥1780.0 | 2024-04-24 | |
Chemenu | CM256231-5g |
3-Bromo-6-methylquinolin-2-amine |
1447961-75-2 | 97% | 5g |
$1356 | 2021-08-04 | |
Chemenu | CM256231-1g |
3-Bromo-6-methylquinolin-2-amine |
1447961-75-2 | 97% | 1g |
$723 | 2022-06-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-250mg |
3-bromo-6-methylquinolin-2-amine |
1447961-75-2 | 95% | 250mg |
¥2374.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-1g |
3-bromo-6-methylquinolin-2-amine |
1447961-75-2 | 95% | 1g |
¥5935.0 | 2024-04-24 | |
Ambeed | A400890-1g |
3-Bromo-6-methylquinolin-2-amine |
1447961-75-2 | 97% | 1g |
$730.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-500mg |
3-bromo-6-methylquinolin-2-amine |
1447961-75-2 | 95% | 500mg |
¥3957.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-1G |
3-bromo-6-methylquinolin-2-amine |
1447961-75-2 | 95% | 1g |
¥ 5,940.00 | 2023-03-31 | |
Chemenu | CM256231-10g |
3-Bromo-6-methylquinolin-2-amine |
1447961-75-2 | 97% | 10g |
$1837 | 2021-08-04 |
3-Bromo-6-methylquinolin-2-amine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-Bromo-6-methylquinolin-2-amineに関する追加情報
3-Bromo-6-methylquinolin-2-amine: A Comprehensive Overview
The compound 3-Bromo-6-methylquinolin-2-amine, identified by the CAS number 1447961-75-2, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the quinoline family, which has been extensively studied for its diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3-Bromo-6-methylquinolin-2-amine consists of a quinoline ring system with a bromine atom at position 3, a methyl group at position 6, and an amine group at position 2. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 3-Bromo-6-methylquinolin-2-amine as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of novel anti-inflammatory agents, where the bromine substituent plays a critical role in modulating the compound's pharmacokinetic properties. Additionally, the methyl group at position 6 has been shown to enhance the compound's stability under physiological conditions, making it a promising candidate for drug delivery systems.
In the context of materials science, 3-Bromo-6-methylquinolin-2-amine has been investigated for its potential as a building block in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The amine group at position 2 facilitates coordination with metal ions, enabling the formation of stable MOF structures with high surface area and porosity. These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of 3-Bromo-6-methylquinolin-2-amine typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction rates and reduce energy consumption during the preparation of this compound.
Beyond its chemical synthesis, 3-Bromo-6-methylquinolin-2-amine has been studied for its biological activity. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
In conclusion, 3-Bromo-6-methylquinolin-2-amne, with its unique structural features and versatile functional groups, continues to be a focal point in both academic research and industrial applications. Its role as a precursor for bioactive molecules and advanced materials underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its position in the chemical landscape.
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